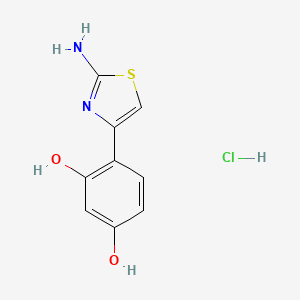

4-(2-アミノ-1,3-チアゾール-4-イル)ベンゼン-1,3-ジオール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O2S and its molecular weight is 244.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌用途

チアゾール誘導体は、その抗菌特性で知られています。問題の化合物は、新しい抗菌剤の開発に利用できます。 その構造は、細菌細胞成分との相互作用を可能にし、細菌の増殖を阻害したり、直接殺傷したりする可能性があります .

抗がん研究

チアゾールは、潜在的な抗がん剤として特定されています。4-(2-アミノ-1,3-チアゾール-4-イル)ベンゼン-1,3-ジオール塩酸塩の特定の構造は、がん細胞株と相互作用して、細胞増殖を阻害したり、アポトーシスを誘導したりする可能性があります。 これは、がん治療におけるさらなる研究の候補となります .

抗糖尿病活性

研究によると、チアゾール誘導体は抗糖尿病活性を示す可能性があります。 この化合物は、インスリンの分泌または感受性に関連するメカニズムを通じて作用する可能性があり、新しい抗糖尿病薬の開発のためのリード化合物として検討できます .

アルツハイマー病に対する効果

チアゾール化合物は、アルツハイマー病の治療において有望な結果を示しています。 この化合物は、血液脳関門を通過して神経経路と相互作用する能力があるため、神経変性疾患に対抗する薬剤の開発において貴重な資産となる可能性があります .

抗酸化特性

一部のチアゾール誘導体は、強力な抗酸化活性を示しています。 問題の化合物は、フリーラジカルを中和する能力について研究できます。これは、酸化ストレス関連疾患の予防に影響を与える可能性があります .

肝保護の可能性

チアゾール誘導体の肝保護活性は、もう1つの関心のある分野です。 この化合物は、酸化ストレスや炎症を調節することによって、毒素や病気によって引き起こされる肝臓の損傷から保護する可能性を研究できます .

農業用化学薬品

チアゾール誘導体は、農業でも使用されています。これらは、殺菌剤や殺虫剤などの植物保護製品の開発の基礎として役立ちます。 この化合物の特性は、作物を害虫や病気から保護するために活用できます .

作用機序

Target of Action

Compounds with a similar thiazole structure have been known to interact with dna and topoisomerase ii .

Mode of Action

It’s worth noting that thiazole derivatives like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may affect the dna replication and repair pathways due to its interaction with dna and topoisomerase ii .

Result of Action

Based on the mode of action, it can be inferred that the compound may cause dna double-strand breaks, leading to cell cycle arrest and cell death .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at room temperature .

生化学分析

Biochemical Properties

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s thiazole ring is known to participate in electron transfer processes, which can modulate the activity of these enzymes. Additionally, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can bind to proteins, altering their conformation and function. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

The effects of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation of gene expression can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation .

Molecular Mechanism

At the molecular level, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells. The compound’s interaction with cofactors, such as NADH or FADH2, can also modulate its metabolic fate and activity .

Transport and Distribution

The transport and distribution of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its biological activity, as it may preferentially accumulate in specific tissues or organelles, influencing local cellular processes .

Subcellular Localization

The subcellular localization of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure .

特性

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZHBUBOEHGRCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)